molecular formula C11H9Cl2NO3 B1669389 Cyclanilide CAS No. 113136-77-9

Cyclanilide

Cat. No. B1669389
CAS RN: 113136-77-9
M. Wt: 274.1 g/mol
InChI Key: GLWWLNJJJCTFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclanilide is a growth regulator . It is used to regulate the growth of plants and has been registered for use in cotton at different stages of growth . It can be used to suppress vegetative growth or enhance defoliation and boll opening when used in combination with other plant growth regulators .


Synthesis Analysis

Cyclanilide has been found to induce lateral bud outgrowth by modulating cytokinin biosynthesis and signaling pathways in apple . This process involves a massive reprogramming of the axillary bud transcriptome, implicating several hormones in the response .


Chemical Reactions Analysis

Cyclanilide has been found to interact with auxin-regulated processes via a mechanism that is distinct from other auxin transport inhibitors . It has been shown to affect polar auxin transport .

Scientific Research Applications

Cyclanilide in Plant Growth Regulation

Cyclanilide (CYC) is known as a potent plant growth regulator, particularly as a shoot branching agent in apple trees. Studies have shown that CYC treatment leads to significant reprogramming of the axillary bud transcriptome, which suggests the involvement of several hormones in the plant’s response to CYC .

Cyclanilide in Nursery Applications

In nursery settings, Cyclanilide has been used to affect the final height and branching of plants. For instance, when applied to apple and sweet cherry trees, it influenced the height above the union of the lowest induced sylleptic shoot .

Cyclanilide and Auxin Activity

Research into Cyclanilide’s mechanism of action has revealed its potential interaction with auxin (IAA) transport and signaling within plants. Its activity has been compared with known auxin transport inhibitors, providing insights into how Cyclanilide may influence plant growth at a hormonal level .

Safety and Hazards

Cyclanilide has a low mammalian toxicity but may cause adverse reproduction/development effects and is a possible neurotoxin . It is harmful if inhaled and may cause serious eye irritation . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research on Cyclanilide could focus on further elucidating its mechanism of action, particularly its interaction with auxin-regulated processes and its effect on cytokinin biosynthesis and signaling pathways . This could provide a direction for further study of the branching promoting mechanism of Cyclanilide .

Mechanism of Action

Target of Action

Cyclanilide, a plant growth regulator, primarily targets auxin-regulated processes in plants . It interacts with auxin transport and signaling, affecting the movement of Indole-3-acetic acid (IAA), a principal natural auxin . Cyclanilide also modulates cytokinin biosynthesis and signaling pathways .

Mode of Action

Cyclanilide inhibits the binding of both NPA and IAA, acting as a noncompetitive inhibitor with inhibition constants (Ki) of 40 and 2.3 μM, respectively . This interaction with auxin-regulated processes is distinct from other auxin transport inhibitors . Cyclanilide also affects polar auxin transport, demonstrated by the inhibited movement of [3H]IAA in etiolated corn coleoptiles .

Biochemical Pathways

Cyclanilide affects several biochemical pathways. It results in a marked increase (approximately 2-fold) in the level of zeatin riboside and a significant decrease (approximately 2-fold) in the level of abscisic acid (ABA) . The cytokinin (CTK) oxidase 1 (CKX1) gene, involved in zeatin metabolism, is down-regulated after Cyclanilide treatment . Cyclanilide also up-regulates the expressions of CTK receptor genes WOODEN LEG and the CTK type-A response regulators genes ARR3 and ARR9 .

Pharmacokinetics

Cyclanilide has a low aqueous solubility and is relatively volatile . . These properties impact the bioavailability of Cyclanilide in the environment.

Result of Action

Cyclanilide’s action results in massive reprogramming of the axillary bud transcriptome, implicating several hormones in the response . It stimulates bud growth, which might involve CTK biosynthesis and signaling, including genes CKX1 and ARR3/9 . Cyclanilide also down-regulates ABA signal response genes protein phosphatase 2C genes ABI2 and ABI5 .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c12-6-1-2-8(7(13)5-6)14-9(15)11(3-4-11)10(16)17/h1-2,5H,3-4H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWWLNJJJCTFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5032600
Record name Cyclanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5032600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid with no characteristic odor; [Reference #1]
Record name Cyclanilide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4573
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Low solubility in water, soluble in organic solvents., Solubility (g/100 ml): acetone 5.29; acetonitrile 0.50; dichloromethane 0.17; ethylacetate 3.18; hexane <0.0001; methanol 5.91; 1-octanol 6.72; 2-propanol 6.82.
Record name CYCLANILIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.4691 - 1.482 g/ml @ 20 °C
Record name CYCLANILIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg]
Record name Cyclanilide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4573
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Cyclanilide

Color/Form

Powdery solid

CAS RN

113136-77-9
Record name Cyclanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113136-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclanilide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113136779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5032600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dichlorophenylcarbamoyl)cyclopropancarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopropanecarboxylic acid, 1-[[(2,4-dichlorophenyl)amino]carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5WZ0SSS5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLANILIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

195.5 °C
Record name CYCLANILIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclanilide
Reactant of Route 2
Reactant of Route 2
Cyclanilide
Reactant of Route 3
Reactant of Route 3
Cyclanilide
Reactant of Route 4
Reactant of Route 4
Cyclanilide
Reactant of Route 5
Reactant of Route 5
Cyclanilide
Reactant of Route 6
Cyclanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.